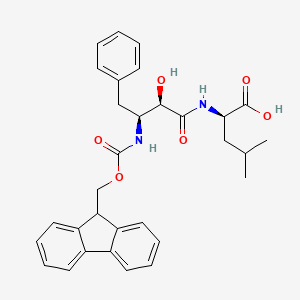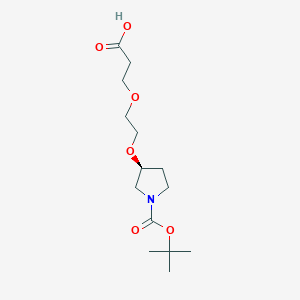![molecular formula C7H3ClIN3 B11929091 5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
5-Chloro-8-iodopyrido[4,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-8-iodopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 8th positions, respectively, on the pyridopyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine typically involves the selective halogenation of pyridopyrimidine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids. This reaction is catalyzed by palladium and requires specific conditions such as the use of a base (e.g., NaOH) and a solvent (e.g., dioxane) at elevated temperatures (e.g., 110°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-8-iodopyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as NaOH, used to facilitate the reaction.
Solvents: Such as dioxane, used to dissolve the reactants and maintain the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, coupling with aryl boronic acids can yield aryl-substituted pyridopyrimidines .
Scientific Research Applications
5-Chloro-8-iodopyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential PI3K inhibitors, which are being studied for their anticancer properties.
Biological Studies: The compound’s derivatives are investigated for their potential to inhibit various enzymes and proteins, such as tyrosine kinases and phosphodiesterases.
Chemical Research: It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Mechanism of Action
The mechanism of action of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine and its derivatives involves the inhibition of specific molecular targets, such as protein kinases. These compounds can bind to the active sites of enzymes, blocking their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Studied for its potential therapeutic applications.
Pyrido[3,2-d]pyrimidine: Investigated for its biological activities.
Uniqueness
5-Chloro-8-iodopyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. Its ability to participate in selective cross-coupling reactions makes it a valuable intermediate in medicinal chemistry .
Properties
Molecular Formula |
C7H3ClIN3 |
|---|---|
Molecular Weight |
291.47 g/mol |
IUPAC Name |
5-chloro-8-iodopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClIN3/c8-7-4-1-10-3-12-6(4)5(9)2-11-7/h1-3H |
InChI Key |
KOJJKKAFOOXEDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)C(=CN=C2Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)
![3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)-N-prop-2-ynylpropanamide](/img/structure/B11929022.png)





![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)




